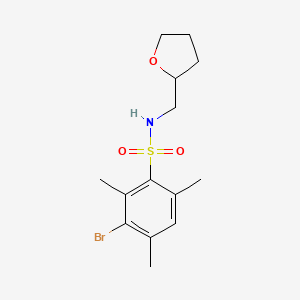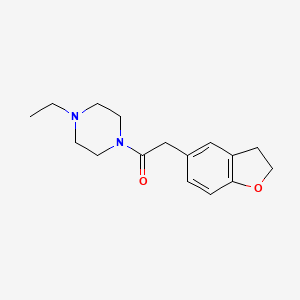![molecular formula C28H29N5O2 B13370558 methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether](/img/structure/B13370558.png)
methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether is a complex organic compound that belongs to the class of quinoxalino-benzoxazine derivatives. This compound is characterized by its unique structure, which includes a quinoxalino-benzoxazine core linked to a piperazine ring and a phenyl ether moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether typically involves multiple steps. The process begins with the preparation of the quinoxalino-benzoxazine core, followed by the introduction of the piperazine ring and the phenyl ether group. Common reagents used in these reactions include various amines, aldehydes, and phenols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalino-benzoxazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methyl-12H-quinoxalino[2,3-b][1,4]benzoxazine
- 2-methyl-12H-quinoxalino[2,3-b][1,4]benzoxazine
- 12-methyl-12H-quinoxalino[2,3-b][1,4]benzothiazine
Uniqueness
Methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether stands out due to its unique combination of a quinoxalino-benzoxazine core, a piperazine ring, and a phenyl ether group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C28H29N5O2 |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
12-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]quinoxalino[2,3-b][1,4]benzoxazine |
InChI |
InChI=1S/C28H29N5O2/c1-34-25-13-6-4-11-23(25)32-19-17-31(18-20-32)15-8-16-33-24-12-5-7-14-26(24)35-28-27(33)29-21-9-2-3-10-22(21)30-28/h2-7,9-14H,8,15-20H2,1H3 |
InChI-Schlüssel |
SHMIQPNHZHINEZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCN3C4=CC=CC=C4OC5=NC6=CC=CC=C6N=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Chlorophenyl)-4-[(6-methoxy-2-naphthyl)sulfonyl]piperazine](/img/structure/B13370478.png)
![N-{3-[(1-adamantylcarbonyl)amino]propyl}-1-benzofuran-2-carboxamide](/img/structure/B13370479.png)

![Methyl 4-(4-hydroxy-1-piperidinyl)-8-isopropyl-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13370488.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B13370495.png)

![4-(4-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13370513.png)
![3-{2-[5-(4-chlorophenyl)-2-furyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B13370519.png)
![3-(1-Benzofuran-2-yl)-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370531.png)
![1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole](/img/structure/B13370535.png)
![N-(3-chlorophenyl)-4-[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B13370548.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370562.png)
![Tert-butyl 1-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate](/img/structure/B13370565.png)
